5-Fluoro-2,4-dimethoxybenzaldehyde

Description

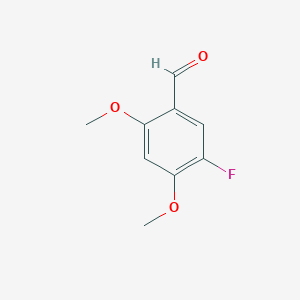

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJPELUSHAZZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2,4-dimethoxybenzaldehyde and its Isomeric Landscape

This guide provides a detailed technical overview of 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS 155831-46-2), a substituted aromatic aldehyde of significant interest in synthetic chemistry. Due to the limited publicly available data for this specific isomer, this document establishes a predictive framework by analyzing the properties and reactivity of closely related and well-documented isomers. This approach offers researchers, scientists, and drug development professionals a comprehensive understanding of the chemical's expected behavior and potential applications.

Introduction: The Fluorinated Dimethoxybenzaldehyde Scaffold

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of methoxy (-OCH₃) and fluorine (-F) groups onto the benzaldehyde scaffold imparts unique electronic and steric properties that significantly influence the molecule's reactivity and the biological activity of its derivatives.

The methoxy groups are electron-donating through resonance, activating the aromatic ring towards electrophilic substitution. The fluorine atom, being highly electronegative, is electron-withdrawing by induction but can also participate in hydrogen bonding and alter metabolic stability in medicinal chemistry contexts. The specific placement of these substituents, as seen in the various isomers of fluoro-dimethoxybenzaldehyde, allows for fine-tuning of these effects.

This guide will focus on the known properties of key isomers to build a comprehensive profile for 5-Fluoro-2,4-dimethoxybenzaldehyde.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

Direct experimental data for 5-Fluoro-2,4-dimethoxybenzaldehyde is not widely reported. However, we can infer its properties by examining its structural analogues. The table below summarizes the known physical and chemical properties of several related isomers.

| Property | 2,4-Dimethoxybenzaldehyde | 2-Fluoro-4,5-dimethoxybenzaldehyde | 4-Fluoro-2,6-dimethoxybenzaldehyde |

| CAS Number | 613-45-6[3][4][5][6][7][8][9][10] | 71924-62-4[1][11] | 139549-11-4[12] |

| Molecular Formula | C₉H₁₀O₃[3][4][5] | C₉H₉FO₃[1][11] | C₉H₉FO₃[12] |

| Molecular Weight | 166.17 g/mol [3][9] | 184.16 g/mol [1][11] | 184.16 g/mol [12] |

| Appearance | White to off-white powder[2][4] | White to light yellow powder/crystal[1] | Not specified |

| Melting Point | 67-72 °C[2][5] | 98-101 °C[1] | Not specified |

| Boiling Point | 165 °C (at 10 mmHg)[2][5] | Not specified | Not specified |

Based on these data, 5-Fluoro-2,4-dimethoxybenzaldehyde is expected to be a solid at room temperature with a molecular weight of approximately 184.16 g/mol . The presence of the fluorine atom is likely to raise the melting point compared to the non-fluorinated parent compound, 2,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

The structural elucidation of substituted benzaldehydes relies heavily on spectroscopic techniques. While the specific spectra for 5-Fluoro-2,4-dimethoxybenzaldehyde are not available, the expected features can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the aldehydic proton (around 9.8-10.5 ppm), two aromatic protons with coupling patterns influenced by the fluorine atom, and two distinct singlets for the methoxy groups (around 3.8-4.0 ppm).

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 190 ppm), aromatic carbons with chemical shifts influenced by the substituents, and two signals for the methoxy carbons (around 56 ppm). Carbon-fluorine couplings would be observable.

-

-

Infrared (IR) Spectroscopy: Key absorptions would include a strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹, C-O stretching bands for the methoxy groups around 1200-1300 cm⁻¹, and C-H stretching bands for the aromatic ring and alkyl groups. The C-F bond would exhibit a stretching vibration in the 1000-1400 cm⁻¹ region.[6][8]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.[6][10]

Synthesis and Reactivity

The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde would likely start from a readily available substituted phenol or benzene derivative. A plausible synthetic route could involve the fluorination of a dimethoxybenzene precursor followed by formylation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 7. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dimethoxybenzaldehyde(613-45-6) IR Spectrum [chemicalbook.com]

- 9. 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR [m.chemicalbook.com]

- 10. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 11. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2,4-dimethoxybenzaldehyde and Its Isomeric Landscape for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzaldehydes are pivotal building blocks for the synthesis of a vast array of pharmacologically active molecules. Their utility stems from the reactivity of the aldehyde functional group, which allows for the construction of more complex molecular architectures. The strategic incorporation of fluorine and methoxy substituents onto the benzaldehyde scaffold can profoundly influence the physicochemical properties and biological activity of the resulting compounds. This guide focuses on the chemical identity of 5-Fluoro-2,4-dimethoxybenzaldehyde and provides a comprehensive technical overview of a closely related, well-characterized isomer, 2-Fluoro-4,5-dimethoxybenzaldehyde, which serves as a valuable surrogate for understanding the potential applications of this class of compounds in research and development.

While 5-Fluoro-2,4-dimethoxybenzaldehyde is a structurally plausible molecule, it is not readily found in major chemical databases and commercial supplier catalogs, suggesting it may be a novel or less-characterized compound. However, based on its IUPAC name, we can predict its chemical identifiers.

Predicted Chemical Identifiers for 5-Fluoro-2,4-dimethoxybenzaldehyde

| Identifier | Value |

| SMILES | COC1=C(C=C(F)C=C1C=O)OC |

| InChI Key | Predicted, not available in databases |

Due to the limited availability of data for 5-Fluoro-2,4-dimethoxybenzaldehyde, this guide will now focus on the well-documented and commercially available isomer, 2-Fluoro-4,5-dimethoxybenzaldehyde , to provide researchers with practical and actionable insights into a closely related fluorinated dimethoxybenzaldehyde.

Technical Guide: 2-Fluoro-4,5-dimethoxybenzaldehyde

Chemical Identity and Properties

2-Fluoro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde that features a fluorine atom and two methoxy groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | [2] |

| Synonyms | 6-Fluoroveratraldehyde, 4,5-DIMETHOXY-2-FLUOROBENZALDEHYDE | [2] |

| CAS Number | 71924-62-4 | [2] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| SMILES | COC1=C(C=C(C(=C1)C=O)F)OC | [2] |

| InChI Key | IBBYQNVXKFMSSI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 98 - 101 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Reactivity

While specific synthesis routes for 2-Fluoro-4,5-dimethoxybenzaldehyde are not detailed in the provided results, general methodologies for the synthesis of substituted benzaldehydes can be inferred. A common approach involves the formylation of a corresponding substituted benzene derivative. For instance, the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols, followed by methylation, is a classic method for synthesizing related methoxybenzaldehydes.[3][4] Another established method is the modified Rosenmund reduction of the corresponding acid chloride.[5]

The reactivity of 2-Fluoro-4,5-dimethoxybenzaldehyde is largely dictated by the aldehyde group and the electron-donating methoxy groups on the aromatic ring. The aldehyde can undergo a variety of transformations, including:

-

Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[6]

-

Reductive Amination: To produce substituted benzylamines.

-

Wittig Reaction: To form stilbene derivatives.[6]

-

Oxidation: To the corresponding benzoic acid.

-

Reduction: To the corresponding benzyl alcohol.

The fluorine and methoxy substituents modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Organic Synthesis

2-Fluoro-4,5-dimethoxybenzaldehyde is a versatile building block with significant applications in pharmaceutical and agrochemical research.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of bioactive compounds, including those with potential antibacterial, antioxidant, and anti-inflammatory properties.[1][7] It is particularly useful in the synthesis of agents targeting neurological disorders.[1]

-

Organic Synthesis: The compound is employed in the construction of complex molecular architectures, enabling the development of novel compounds with potential therapeutic effects.[1] The presence of the fluorine atom can enhance the biological activity of the final molecule.[1]

-

Agrochemicals: The fluorinated nature of this compound makes it a valuable precursor in the development of crop protection agents.[1]

The strategic placement of a fluorine atom in a drug candidate can significantly improve its metabolic stability, binding affinity, and pharmacokinetic profile.

Logical Workflow for the Application of 2-Fluoro-4,5-dimethoxybenzaldehyde in Synthesis

Caption: Synthetic pathways originating from 2-Fluoro-4,5-dimethoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines a general procedure for the synthesis of a chalcone from 2-Fluoro-4,5-dimethoxybenzaldehyde and a suitable ketone, a common step in the synthesis of flavonoids and other bioactive molecules.[6]

Materials:

-

2-Fluoro-4,5-dimethoxybenzaldehyde

-

An appropriate acetophenone derivative

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2-Fluoro-4,5-dimethoxybenzaldehyde and the chosen acetophenone in a minimal amount of ethanol.

-

Condensation: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution dropwise. Continue stirring for 8-10 hours. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation and Purification: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.

-

Filter the crude chalcone using vacuum filtration and wash the solid with cold water.

-

Recrystallize the product from ethanol to obtain the pure chalcone.

Workflow for Chalcone Synthesis

Caption: Step-by-step workflow for the Claisen-Schmidt condensation.

Safety and Handling

Substituted benzaldehydes, including 2-Fluoro-4,5-dimethoxybenzaldehyde, require careful handling in a laboratory setting.

-

Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

References

-

PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Shenzhouchem. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]

- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

Zhongding. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

-

Shenzhouchem. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]

-

Rachlin, A. I., et al. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 4. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Synthetic Versatility of 5-Fluoro-2,4-dimethoxybenzaldehyde: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has proven to be a highly effective strategy for modulating the physicochemical and pharmacological properties of bioactive compounds. 5-Fluoro-2,4-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block for the synthesis of a diverse array of complex molecules and heterocyclic systems. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy groups can influence receptor interactions and solubility.[1][2][3] This guide provides a comprehensive overview of the applications of 5-Fluoro-2,4-dimethoxybenzaldehyde, with a focus on its utility in the synthesis of potent kinase inhibitors and other biologically active heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 5-Fluoro-2,4-dimethoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C9H9FO3 | [4] |

| Molecular Weight | 184.17 g/mol | [4] |

| CAS Number | 71924-62-4 | [4] |

| Appearance | White to light yellow powder/crystal | PubChem |

| Melting Point | 98 - 101 °C | PubChem |

The spectroscopic data provides a fingerprint for the unequivocal identification and purity assessment of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the aldehyde proton (singlet, ~10 ppm), two aromatic protons (doublets, with coupling to fluorine), and two methoxy groups (singlets, ~3.9-4.0 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbonyl carbon (~188-190 ppm), aromatic carbons (with C-F couplings), and the two methoxy carbons.

-

IR (KBr): The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹, C-O stretching bands for the methoxy groups, and C-F stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.

Synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde

While commercially available, understanding the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde provides valuable insights into its impurity profile and potential side products. A common synthetic approach involves the formylation of a corresponding fluorinated dimethoxybenzene precursor.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

-

To a stirred solution of 1-fluoro-2,4-dimethoxybenzene in an appropriate solvent (e.g., dichlorobenzene), add phosphorus oxychloride (POCl₃) at a controlled temperature.

-

Slowly add N,N-dimethylformamide (DMF) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 5-Fluoro-2,4-dimethoxybenzaldehyde.

Applications in the Synthesis of Bioactive Heterocycles

The aldehyde functionality of 5-Fluoro-2,4-dimethoxybenzaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse heterocyclic scaffolds.

Synthesis of Quinazoline Derivatives as Kinase Inhibitors

Quinazoline and quinazolinone scaffolds are prevalent in a multitude of clinically approved drugs, particularly in the realm of oncology as kinase inhibitors.[5][6][7] 5-Fluoro-2,4-dimethoxybenzaldehyde can be utilized as a key precursor in the synthesis of substituted quinazolines.

Caption: Workflow for the synthesis of substituted quinazolines.

Experimental Protocol: Synthesis of a Quinazoline Precursor

A general approach involves the condensation of 5-Fluoro-2,4-dimethoxybenzaldehyde with a substituted 2-aminobenzonitrile, followed by cyclization to form the quinazoline ring system.

-

In a round-bottom flask, dissolve 5-Fluoro-2,4-dimethoxybenzaldehyde and an equimolar amount of a substituted 2-aminobenzonitrile in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of a base (e.g., piperidine or potassium carbonate).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the intermediate.

-

Filter the solid, wash with a cold solvent, and dry to obtain the crude product.

-

This intermediate can then be subjected to cyclization conditions (e.g., reaction with guanidine nitrate in the presence of a base) to yield the final quinazoline derivative.[5]

Synthesis of Chalcones as Precursors to Flavonoids and Other Bioactive Molecules

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

-

Dissolve 5-Fluoro-2,4-dimethoxybenzaldehyde and an equimolar amount of a substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can often be monitored by a color change and the formation of a precipitate.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated crude chalcone, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[12]

Table 2: Representative Biological Activities of Chalcone Derivatives

| Chalcone Scaffold | Biological Activity | Target/Mechanism | Reference |

| General Chalcones | Anticancer | Tubulin polymerization inhibition, apoptosis induction | [8] |

| General Chalcones | Anti-HIV | Inhibition of HIV-1 integrase and protease | [8] |

| Substituted Chalcones | Antimicrobial | Disruption of microbial cell membranes | [11] |

Knoevenagel Condensation for the Synthesis of Benzylidenemalononitriles

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[13][14][15] The reaction of 5-Fluoro-2,4-dimethoxybenzaldehyde with malononitrile yields benzylidenemalononitrile derivatives, which are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, combine 5-Fluoro-2,4-dimethoxybenzaldehyde, a slight excess of malononitrile, and a catalytic amount of a weak base such as piperidine or ammonium acetate.

-

The reaction can be performed in a solvent like ethanol or under solvent-free conditions.

-

Heat the mixture gently if required, and monitor the reaction by TLC.

-

After completion, if the reaction was performed in a solvent, cool the mixture to induce crystallization. If solvent-free, add a small amount of ethanol to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the benzylidenemalononitrile derivative.[1]

Table 3: Yields of Benzylidenemalononitrile Derivatives under Different Conditions

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | - | Water | 4 h | 88 | [4] |

| Various Aryl Aldehydes | NiCu@MWCNT | Water/Methanol | 10-35 min | 74-96 | [1] |

| Benzaldehyde | Ammonium Acetate | Solvent-free (sonication) | 5-10 min | 95 | [14] |

Conclusion

5-Fluoro-2,4-dimethoxybenzaldehyde stands out as a highly valuable and versatile building block in the toolkit of synthetic and medicinal chemists. Its unique substitution pattern allows for the efficient construction of a wide range of biologically active heterocyclic compounds, including potent kinase inhibitors, chalcones with diverse pharmacological profiles, and versatile benzylidenemalononitrile intermediates. The strategic incorporation of fluorine and methoxy groups provides a powerful means to fine-tune the properties of target molecules, making this aldehyde a key starting material in the quest for novel therapeutics. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

- Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. (2019). Journal of Drug Delivery and Therapeutics.

- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). Trade Science Inc.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022).

- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). Sociedade Brasileira de Química.

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.

- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023).

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.).

- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020).

- Novel Methods of Knoevenagel Condens

- Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.).

- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024).

- The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. (n.d.). Benchchem.

- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. (2024). ChemicalBook.

- 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595. (n.d.). PubChem.

Sources

- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. saudijournals.com [saudijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. mdpi.com [mdpi.com]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. bhu.ac.in [bhu.ac.in]

- 15. arkat-usa.org [arkat-usa.org]

Enhancing Metabolic Stability of Dimethoxybenzaldehydes: A Technical Guide to Strategic Fluorination

Abstract

In the landscape of modern drug discovery, achieving metabolic stability is a critical determinant of a compound's clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable in vivo exposure, ultimately causing the failure of otherwise promising drug candidates. The dimethoxybenzaldehyde scaffold, while a common structural motif, is particularly susceptible to metabolic degradation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic liabilities associated with dimethoxybenzaldehydes and explores the strategic use of fluorination to enhance their metabolic robustness. We will delve into the mechanistic underpinnings of metabolic pathways, provide field-proven, step-by-step protocols for in vitro stability assessment, and illustrate how logical, data-driven fluorination strategies can "block" or "shield" metabolic soft spots. This guide is designed to bridge theory with practice, empowering research teams to make more informed decisions during lead optimization.

The Strategic Imperative of Metabolic Stability

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with drug metabolism and pharmacokinetics (DMPK) properties being a major hurdle. A significant percentage of drug development failures can be attributed to suboptimal metabolic stability.[1] The liver, the body's primary metabolic hub, employs a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[2] This process, while essential for detoxification, can prematurely terminate the therapeutic action of a drug.

The Dimethoxybenzaldehyde Scaffold: A Case Study in Metabolic Vulnerability

Dimethoxybenzaldehydes are prevalent in medicinal chemistry but present a classic metabolic stability challenge. The two primary sites of metabolic attack are:

-

O-Demethylation: The methoxy groups are prime targets for Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in drug metabolism.[3][4][5] CYP-mediated O-demethylation converts the methoxy ether into a hydroxyl group and formaldehyde, significantly altering the molecule's properties and often leading to rapid clearance.[6]

-

Aldehyde Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This reaction can be catalyzed by several enzymes, including aldehyde dehydrogenases (ALDH) and aldehyde oxidases (AO).[7][8][9]

Understanding these liabilities is the first step toward rationally designing more stable analogues.

Fluorine: The Medicinal Chemist's Tool for Metabolic Shielding

Fluorine has become an indispensable tool in medicinal chemistry for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[10][11] Its strategic incorporation can enhance metabolic stability through several mechanisms:

-

Blocking Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolism can effectively halt oxidative reactions. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[10][12] Placing a fluorine on an aromatic ring or an adjacent position can sterically and electronically hinder the approach of metabolic enzymes.[13]

-

Altering Electronic Properties: As the most electronegative element, fluorine can withdraw electron density from neighboring atoms.[10] This can deactivate an aromatic ring towards oxidative attack by CYP enzymes or alter the pKa of nearby functional groups, which may influence enzyme-substrate binding and overall bioavailability.[14][15][16]

The judicious use of fluorine is not merely about substitution but about a deep, mechanistic understanding of how it will interact with metabolic enzyme systems.[17]

Principal Metabolic Pathways and the Impact of Fluorination

The metabolic fate of a dimethoxybenzaldehyde derivative is primarily dictated by Phase I enzymes located in the liver.[18]

Cytochrome P450-Mediated Metabolism

CYP enzymes are the workhorses of Phase I metabolism.[19] For dimethoxybenzaldehydes, two key CYP-mediated reactions are O-demethylation and aromatic hydroxylation.

-

O-Demethylation: This process involves the CYP active site, an iron-oxo species (Compound I), abstracting a hydrogen atom from the methyl group, followed by radical recombination to form an unstable hemiacetal, which then collapses to yield the demethylated phenol and formaldehyde.[4][5]

-

Aromatic Hydroxylation: The CYP enzyme can also directly attack the aromatic ring. This proceeds via electrophilic attack of the iron-oxo species on the π-system of the ring, forming a high-energy epoxide intermediate that can rearrange (via an "NIH shift") to a phenol.[14][20]

Strategic Fluorination Insight: Placing a fluorine atom directly on one of the methoxy groups (e.g., creating a difluoromethoxy or trifluoromethoxy group) can dramatically slow or stop O-demethylation.[14] This is due to the increased strength of the C-H bonds on the fluorinated methyl group and the powerful electron-withdrawing effect that deactivates the adjacent C-H bonds from hydrogen atom transfer.[14][15] Similarly, fluorinating the aromatic ring can render it more electron-deficient and less susceptible to electrophilic attack by CYP enzymes.[21]

Aldehyde Metabolism

The aldehyde group is readily oxidized to a carboxylic acid.

-

Aldehyde Dehydrogenases (ALDH): These NAD(P)+-dependent enzymes are highly efficient at oxidizing a wide range of aldehydes.[8][9]

-

Aldehyde Oxidase (AO): This molybdenum-containing enzyme, found in the cytosol of liver cells, also contributes to aldehyde oxidation.[7][22]

Strategic Fluorination Insight: While direct fluorination of the aldehyde group itself is not a common strategy, altering the electronic properties of the aromatic ring with fluorine substituents can influence the reactivity of the aldehyde. An electron-withdrawing fluorine substituent can make the aldehyde carbon more electrophilic and potentially alter its affinity for oxidizing enzymes.

The following diagram illustrates the primary metabolic vulnerabilities of a dimethoxybenzaldehyde and how fluorine can be used as a metabolic shield.

Caption: Metabolic liabilities of dimethoxybenzaldehydes and strategic fluorine blocking.

In Vitro Assessment of Metabolic Stability: Protocols and Best Practices

To evaluate the effectiveness of fluorination strategies, robust and reproducible in vitro assays are essential. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[23]

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone of early DMPK screening. Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[19][24] This makes them an excellent tool for assessing a compound's susceptibility to oxidative metabolism.

Causality Behind Experimental Choices:

-

Why Microsomes? They provide a concentrated source of CYP enzymes, allowing for a rapid and cost-effective assessment of Phase I metabolic pathways.[24]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[19] Reactions are run with and without NADPH to confirm that the observed compound depletion is enzyme- and cofactor-dependent. A lack of depletion in the absence of NADPH validates the enzymatic nature of the clearance.[24]

-

Why Specific Time Points? Sampling over a time course (e.g., 0 to 60 minutes) allows for the calculation of the rate of metabolism, which is more informative than a single endpoint.[24][25]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of test compounds and positive controls (e.g., Diclofenac, Propranolol) at 10 mM in DMSO.[26]

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of NADPH throughout the incubation.[26]

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsomal suspension (e.g., pooled human liver microsomes at 0.5 mg/mL final concentration) in buffer at 37°C.[24][25]

-

To initiate the reaction, add the test compound (final concentration typically 1 µM).[24][25]

-

Immediately after adding the compound, add the NADPH regenerating system to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells. The time of this addition is T=0.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 3-5 volumes) containing an internal standard (IS).[18][26] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The IS is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] LC-MS/MS provides the necessary sensitivity and selectivity to quantify the remaining parent compound in a complex biological matrix.[28][29][30]

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the line from this plot gives the elimination rate constant (k).

-

Half-life (t½): Calculated as 0.693 / k.

-

Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein concentration]) * 1000. This value (in µL/min/mg protein) normalizes the rate of metabolism to the amount of enzyme present, allowing for comparison across different compounds and studies.[26]

Protocol 2: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors found in a whole cell. Hepatocytes (liver cells) contain both Phase I and Phase II (conjugation) enzymes, as well as transporters, providing a more comprehensive and physiologically relevant model of hepatic clearance.[1][2][31]

Causality Behind Experimental Choices:

-

Why Hepatocytes? They represent the "gold standard" for in vitro metabolism studies because they contain the complete metabolic machinery of the liver, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[1][23][31] This allows for the assessment of a compound's overall hepatic metabolic fate.

-

Why Cryopreserved Hepatocytes? They offer convenience and allow for the pooling of donors, which averages out inter-individual variability in enzyme expression.[2]

Step-by-Step Methodology:

-

Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) according to the supplier's protocol and assess viability (typically >80% is required).

-

Resuspend the viable cells in incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

-

-

Incubation:

-

In a suspension format (e.g., in a 24- or 48-well plate), pre-incubate the hepatocyte suspension at 37°C in a humidified CO2 incubator.

-

Initiate the experiment by adding the test compound (final concentration typically 1-5 µM) to the cell suspension.[2]

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.[2]

-

-

Sample Processing and Analysis:

-

The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

-

The following workflow diagram visualizes the key steps in a typical in vitro metabolic stability assay.

Caption: A generalized workflow for in vitro metabolic stability assessment.

Data Interpretation: A Comparative Analysis

The ultimate goal of these experiments is to generate clear, comparative data that guides synthetic chemistry efforts. By testing a parent dimethoxybenzaldehyde alongside its strategically fluorinated analogues, a structure-metabolism relationship can be established.

Hypothetical Comparative Data:

The table below presents hypothetical, yet realistic, data for a parent compound (Compound A) and two fluorinated analogues, illustrating the potential impact of fluorination.

| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |

| A | 2,4-Dimethoxybenzaldehyde | Parent Compound | 8 | 86.6 | Low |

| B | 2-Fluoro-4-methoxybenzaldehyde | Fluorine on Ring | 25 | 27.7 | Moderate |

| C | 2-(Difluoromethoxy)-4-methoxybenzaldehyde | Difluoromethoxy Group | >60 | <11.6 | High |

Interpretation of Results:

-

Compound A (Parent): With a short half-life of 8 minutes, this compound is rapidly metabolized, classifying its stability as low. This would likely translate to poor in vivo exposure.

-

Compound B (Ring Fluorination): Adding a single fluorine atom to the aromatic ring deactivates it towards hydroxylation, resulting in a 3-fold increase in half-life. The stability is now classified as moderate, a significant improvement.

-

Compound C (Difluoromethoxy Group): Replacing a methoxy group with a difluoromethoxy group effectively blocks O-demethylation at that position. The half-life is now greater than 60 minutes, indicating high metabolic stability. This analogue would be prioritized for further in vivo studies.

Conclusion and Future Perspectives

The metabolic stability of dimethoxybenzaldehydes can be systematically and rationally improved through strategic fluorination. By understanding the primary metabolic liabilities—O-demethylation and aldehyde oxidation—medicinal chemists can design analogues that effectively shield these "soft spots" from enzymatic attack. The in vitro assays detailed in this guide, particularly the liver microsomal and hepatocyte stability assays, provide a robust and validated framework for quantifying the impact of these chemical modifications.

The data-driven cycle of designing, synthesizing, and testing fluorinated analogues is central to modern lead optimization. By employing the principles and protocols outlined herein, research organizations can enhance the efficiency of their drug discovery programs, reduce late-stage attrition due to poor pharmacokinetics, and ultimately increase the probability of advancing metabolically robust candidates to clinical development.

References

- Vertex AI Search, based on "Fluorine in drug discovery: Role, design and case studies"

- Taylor & Francis Online, based on "Full article: The role of fluorine in medicinal chemistry"

- Creative Bioarray, based on "Hepatocyte Stability Assay - Cre

- PMC, based on "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC"

- ChemRxiv, based on "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv"

- Domainex, based on "Hep

- ResearchGate, based on "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1"

- Bentham Science Publishers, based on "Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers"

- Charnwood Discovery, based on "Microsomal Stability - In Vitro Assay - Charnwood Discovery"

- Evotec, based on "Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec"

- Agilent, based on "Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS"

- Bienta, based on "Hepatocyte Stability (mouse, r

- Merck Millipore, based on "Metabolic Stability Assays - Merck Millipore"

- Wikipedia, based on "Aldehyde oxidase - Wikipedia"

- RSC Publishing, based on "Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2 - RSC Publishing"

- Mercell, based on "metabolic stability in liver microsomes - Mercell"

- Sparrow Chemical, based on "Benzaldehyde Series - Sparrow Chemical"

- PubMed, based on "Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho arom

- MTT, based on "In vitro drug metabolism: for the selection of your lead compounds"

- ACS Publications, based on "Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes | Chemical Research in Toxicology - ACS Public

- ResearchGate, based on "Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchG

- Taylor & Francis Online, based on "Full article: Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS"

- RSC Publishing, based on "A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing"

- MDPI, based on "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI"

- ChemRxiv, based on "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv"

- ResearchGate, based on "A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchG

- PubMed, based on "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed"

- Wikipedia, based on "Aldehyde dehydrogenase - Wikipedia"

- ACS Publications, based on "Contribution of Aldehyde Oxidase, Xanthine Oxidase, and Aldehyde Dehydrogenase on the Oxidation of Aromatic Aldehydes | Chemical Research in Toxicology - ACS Public

- Benchchem, based on "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide - Benchchem"

- Benchchem, based on "The Metabolic Journey of Brofaromine: A Technical Guide to its O-Demethyl

- ResearchGate, based on "O-demethylation in aromatic catabolism. aO-demethylation provides a...

- Biology Stack Exchange, based on "Why does harper states that aldehyde dehydrogenase is a oxidase? Is it a misnomer then?"

- Harvard Catalyst Profiles, based on "Aldehyde Oxidase | Harvard C

- PMC, based on "Biochemistry and Occurrence of O-Demethyl

- PNAS, based on "Structure of aryl O-demethylase offers molecular insight into a catalytic tyrosine-dependent mechanism | PNAS"

- Wikipedia, based on "Demethyl

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 3. benchchem.com [benchchem.com]

- 4. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demethylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamscience.com [benthamscience.com]

- 12. sparrow-chemical.com [sparrow-chemical.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Metabolic Stability Assays [merckmillipore.com]

- 19. mttlab.eu [mttlab.eu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. mercell.com [mercell.com]

- 26. researchgate.net [researchgate.net]

- 27. hpst.cz [hpst.cz]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Note: Heterocyclic Synthesis Using 5-Fluoro-2,4-dimethoxybenzaldehyde

Abstract & Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 60616-80-6) is a specialized pharmacophore intermediate used in the development of potassium-competitive acid blockers (P-CABs), anti-tubercular agents, and oncology therapeutics.

This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple benzaldehydes, this substrate exhibits a "Push-Pull" electronic conflict:

-

The "Push" (Deactivation): The methoxy groups at C2 and C4 are strong electron donors via resonance. The C4-methoxy group, in particular, significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack sluggish.

-

The "Pull" (Induction): The C5-fluorine atom provides mild inductive electron withdrawal, slightly recovering reactivity and adding metabolic stability (blocking P450 oxidation at the C5 position).

-

Steric Constraint: The C2-methoxy group creates steric crowding around the aldehyde, necessitating optimized reaction conditions (heat, catalysis) compared to unhindered analogs.

Part 1: The Chalcone Gateway (Claisen-Schmidt Condensation)[12]

Chalcones derived from 5-Fluoro-2,4-dimethoxybenzaldehyde are critical precursors for pyrazolines (anti-inflammatory) and isoxazoles.

Mechanism & Workflow

The reaction proceeds via a base-catalyzed aldol condensation.[1] Due to the deactivated nature of the aldehyde, a higher concentration of base and elevated temperatures are often required compared to standard protocols.

Figure 1: Claisen-Schmidt condensation pathway. The dehydration step is favored by the conjugation of the resulting enone.

Detailed Protocol

Reagents:

-

5-Fluoro-2,4-dimethoxybenzaldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)[2]

-

NaOH (40% aq.[3] solution, 2.0 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 5-Fluoro-2,4-dimethoxybenzaldehyde and 5.0 mmol of the acetophenone in 15 mL of ethanol.

-

Catalysis: Add 2.0 mL of 40% NaOH dropwise while stirring vigorously. Note: The solution typically turns yellow/orange immediately due to halochromism.

-

Reaction: Stir at 40–50°C for 6–12 hours.

-

Expert Insight: While simple benzaldehydes react at room temperature, the electron-rich nature of this substrate requires mild heating to drive the reaction to completion.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (typical Rf ~0.4–0.5).

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl.

-

Purification: The precipitate is filtered, washed with cold water (3x), and recrystallized from hot ethanol.

Data Summary:

| Parameter | Standard Benzaldehyde | 5-F-2,4-diOMe-Benzaldehyde |

|---|---|---|

| Temp | 25°C | 40–50°C |

| Time | 2–4 Hours | 6–12 Hours |

| Yield | >90% | 75–85% |

Part 2: Multicomponent Assembly (The Biginelli Reaction)

This protocol synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold prominent in calcium channel blockers.

Mechanism & Workflow

The acid-catalyzed Biginelli reaction involves a three-component condensation.[4] The steric bulk of the 2-methoxy group suggests the iminium mechanism (urea + aldehyde first) is kinetically favored over the Knoevenagel route.

Figure 2: The Biginelli reaction pathway favoring the iminium intermediate due to aldehyde sterics.[5]

Detailed Protocol

Reagents:

-

5-Fluoro-2,4-dimethoxybenzaldehyde (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Urea (1.2 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or conc. HCl (3 drops)

Procedure:

-

Setup: Combine aldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (3.6 mmol) in a 25 mL round-bottom flask.

-

Solvent: Add 10 mL ethanol.

-

Catalysis: Add p-TSA (0.3 mmol).

-

Reflux: Heat to reflux (78°C) for 8 hours.

-

Critical Control Point: Do not rely on room temperature stirring. The 2,4-dimethoxy electron donation stabilizes the aldehyde, making the initial iminium formation the rate-limiting step. Heat is non-negotiable.

-

-

Isolation: Cool the mixture to room temperature, then place in an ice bath. The product often precipitates as a white/off-white solid.

-

Purification: Filter and wash with cold ethanol. If no precipitate forms, pour into crushed ice. Recrystallize from Ethanol/DMF (9:1) if solubility is an issue.

Part 3: Knoevenagel Condensation (Acrylonitriles)

Used to synthesize cinnamic acid derivatives or precursors for coumarins.

Protocol:

-

Mix: Aldehyde (1 eq) + Malononitrile (1.1 eq) in Ethanol.

-

Catalyst: Piperidine (3-5 drops).

-

Conditions: Stir at Room Temperature for 2-4 hours.

-

Note: Despite the deactivated aldehyde, malononitrile is sufficiently acidic (active methylene) that reflux is rarely needed. The product precipitates spontaneously.

-

-

Yield Expectation: 85-92%.

References

-

BenchChem. (2025).[2][3][7][1] Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. Link

-

National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Link

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives. Link

-

Organic Chemistry Portal. (2018). Biginelli Reaction: Mechanism and Recent Advances. Link

-

MDPI. (2019). Understanding the Reactivity of Hydroxy/Methoxy Benzaldehydes in Biginelli Adducts. Link

Sources

Application Note: Knoevenagel Condensation of 5-Fluoro-2,4-dimethoxybenzaldehyde

Abstract

This guide details the synthetic optimization of the Knoevenagel condensation utilizing 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS: 60851-34-5). While Knoevenagel condensations are standard organic transformations, this specific substrate presents unique challenges due to the electronic push-pull effects of the ortho/para-methoxy groups and the meta-fluorine atom. We present two validated protocols: a classical Doebner modification for generating cinnamic acid derivatives (drug intermediates) and a rapid, green-chemistry approach for generating acrylonitrile derivatives.

Scientific Background & Mechanistic Insight

The Substrate Challenge: Electronic Deactivation

Success with 5-Fluoro-2,4-dimethoxybenzaldehyde requires understanding its electronic profile. Standard benzaldehydes (like 4-nitrobenzaldehyde) are highly electrophilic. However, this substrate is electronically deactivated toward nucleophilic attack.

-

The Methoxy Effect (+M): The methoxy groups at positions 2 and 4 are strong resonance donors. This increases the electron density at the carbonyl carbon, significantly lowering its electrophilicity.

-

The Fluorine Effect (-I / +M): The fluorine at position 5 exerts a strong inductive withdrawing effect (-I), which aids reactivity, but this is partially offset by its resonance donation (+M).

-

Net Result: The strong +M effect of the 2,4-dimethoxy system dominates, making the aldehyde "sluggish." Standard room-temperature protocols often fail or result in low conversion. Forcing conditions (heat, strong catalysts) or highly active methylene partners are required.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical "Dehydration" step which drives the equilibrium forward.

Figure 1: Mechanistic pathway of the Knoevenagel condensation.[1] Note that for electron-rich substrates, the Nucleophilic Attack is the rate-limiting step.

Experimental Protocols

Protocol A: Synthesis of 3-(5-Fluoro-2,4-dimethoxyphenyl)acrylic acid

Method: Doebner Modification Application: Synthesis of pharmaceutical intermediates (e.g., antibacterial agents, stilbenes). Difficulty: Moderate (Requires reflux and acidic workup).

Materials

-

Substrate: 5-Fluoro-2,4-dimethoxybenzaldehyde (10 mmol, 1.84 g)

-

Reagent: Malonic Acid (20 mmol, 2.08 g) [Excess required to drive reaction]

-

Solvent: Pyridine (5.0 mL)

-

Catalyst: Piperidine (0.2 mL)

-

Workup: Conc. HCl, Ice water.

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the aldehyde (1.84 g) in Pyridine (5 mL).

-

Addition: Add Malonic Acid (2.08 g). The solution may become slightly warm.

-

Catalysis: Add Piperidine (0.2 mL) via syringe.

-

Reflux: Attach a reflux condenser. Heat the mixture to 85–90°C (oil bath temperature) for 4–6 hours .

-

Note: Evolution of CO₂ bubbles indicates the decarboxylation step is occurring (Conversion of dicarboxylic acid intermediate to acrylic acid).

-

-

Monitoring: Check TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear. -

Quenching: Cool the reaction mixture to room temperature. Pour the yellow solution into a beaker containing 50 mL of Ice-Cold Water .

-

Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1-2.

-

Observation: A white to pale-yellow precipitate will form immediately.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (

mL) to remove residual pyridine/HCl. -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Expected Yield: 75–85% Melting Point: 188–192°C (Literature dependent on polymorphs).

Protocol B: Rapid Synthesis of 2-(5-Fluoro-2,4-dimethoxybenzylidene)malononitrile

Method: Green Chemistry / Ethanol Reflux Application: Synthesis of bioactive acrylonitriles, dyes, and optoelectronic materials. Difficulty: Low (High atom economy).

Materials

-

Substrate: 5-Fluoro-2,4-dimethoxybenzaldehyde (5 mmol, 0.92 g)

-

Reagent: Malononitrile (5.5 mmol, 0.36 g)

-

Solvent: Ethanol (10 mL)

-

Catalyst: 2-3 drops of Piperidine or L-Proline (10 mol%) for a greener approach.

Step-by-Step Procedure

-

Setup: Mix aldehyde and malononitrile in Ethanol (10 mL) in a 25 mL flask.

-

Catalysis: Add catalytic base (Piperidine).

-

Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 60°C for 1 hour.

-

Why: Malononitrile is much more acidic (

) than malonic acid, making the enolate formation easier, even with electron-rich aldehydes.

-

-

Crystallization: The product usually crashes out of the ethanol solution upon cooling.

-

Filtration: Filter the solid and wash with cold ethanol.

Expected Yield: >90%

Data Summary & Optimization Table

| Variable | Protocol A (Doebner) | Protocol B (Nitrile) |

| Active Methylene | Malonic Acid | Malononitrile |

| Acidity ( | ~13 (in DMSO) | ~11 (in DMSO) |

| Temp Required | 90°C (Reflux) | 25°C - 60°C |

| Time | 4-6 Hours | 0.5 - 1 Hour |

| Primary Challenge | Decarboxylation requires heat | Controlling exotherm (scale-up) |

| Workup | Acidification (HCl) | Filtration only |

Troubleshooting Guide

-

Problem: Low Yield in Protocol A.

-

Problem: Sticky/Oily Product.

Workflow Diagram

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.

References

-

Jones, G. (1967). "The Knoevenagel Condensation."[1][2][3][5][6][7] Organic Reactions, 15, 204-599.

-

Prajapati, D., et al. (2004). "Recent advances in the Knoevenagel condensation: A review." Tetrahedron, 60(4), 815-835.

-

Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.

-

Sigma-Aldrich. "5-Fluoro-2,4-dimethoxybenzaldehyde Product Specification."

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. asianpubs.org [asianpubs.org]

- 3. Knoevenagel Condensation Reaction [merckmillipore.com]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.fhsu.edu [scholars.fhsu.edu]

- 7. bhu.ac.in [bhu.ac.in]

Precision Functionalization of Fluorinated Benzaldehydes: A Modular Guide

Introduction: The Dual-Handle Advantage

Fluorinated benzaldehydes are high-value scaffolds in medicinal chemistry due to the bioisosteric properties of fluorine (metabolic stability, lipophilicity modulation) and the versatile reactivity of the aldehyde group.

This guide treats the molecule not as a single substrate but as a dual-handle system :

-

The Electrophilic Ring (Fluorine Handle): Activated by the electron-withdrawing formyl group, allowing Nucleophilic Aromatic Substitution (

). -

The Carbonyl Center (Aldehyde Handle): Available for condensation and reduction while retaining the fluorine substituent.

The following protocols are designed for modular application. You may functionalize the ring before the aldehyde or vice versa, provided the chemical compatibility rules outlined below are respected.

Module A: The Fluorine Handle ( Displacement)

Principle: The formyl group (-CHO) is a strong

Critical Causality:

-

Regioselectivity:

occurs exclusively at the position activated by the aldehyde. In polyfluorinated systems (e.g., 3,4-difluorobenzaldehyde), the 4-position (para) reacts significantly faster than the 3-position (meta) due to resonance stabilization. -

Leaving Group Ability: In

reactions on electron-deficient rings, Fluorine is often a better leaving group than Chlorine or Bromine (

Protocol 1: Para-Substitution with Secondary Amines

Target: Synthesis of 4-morpholinobenzaldehyde derivatives.

Reagents:

-

Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF. Note: DMSO accelerates

rates by stabilizing the polar transition state.

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with 4-fluorobenzaldehyde (10 mmol) and anhydrous

(20 mmol). -

Solvation: Add DMSO (10 mL). Stir to create a suspension.

-

Addition: Add morpholine (12 mmol) dropwise.

-

Reaction: Heat the mixture to 100–120 °C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a polar fluorescent spot (amine adduct) will appear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.[2]

Mechanism Visualization ( )

Caption: The electron-withdrawing aldehyde stabilizes the anionic Meisenheimer complex, facilitating F- displacement.

Module B: The Aldehyde Handle (Reductive Amination)

Principle: Converting the aldehyde to an amine while preserving the C-F bond requires a selective reducing agent that will not reduce the aldehyde to an alcohol before the imine is formed.

Critical Causality:

-

Selectivity: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better selectivity.[4] It reduces the iminium ion faster than the carbonyl group. -

Acid Catalysis: Acetic acid promotes imine formation and protonates the intermediate to the more electrophilic iminium species.

Protocol 2: Reductive Amination with STAB

Target: Synthesis of N-benzyl-4-fluorobenzylamine.

Reagents:

-

Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

-

Amine: Benzylamine (1.0–1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

-

Imine Formation: In a dry flask, mix 4-fluorobenzaldehyde (5 mmol) and benzylamine (5 mmol) in DCE (15 mL).

-

Activation: Add glacial acetic acid (5 mmol). Stir at room temperature for 30 minutes.

-

Note: Pre-formation of the imine is not strictly necessary with STAB, but it improves yields for sterically hindered substrates.

-

-

Reduction: Add STAB (7 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

-

Quench: Quench by adding saturated aqueous

(20 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Separate layers. Extract aqueous layer with DCM. Combine organics, dry over

, and concentrate.

Workflow Visualization (Reductive Amination)

Caption: STAB selectively reduces the in-situ generated iminium species without affecting the aldehyde or fluorine.

Module C: C-C Bond Formation (Henry Reaction)

Principle: The Henry (Nitroaldol) reaction couples the aldehyde with a nitroalkane.[5][6][7][8] The electron-withdrawing fluorine atom on the benzaldehyde makes the carbonyl carbon highly electrophilic, typically resulting in higher yields compared to non-substituted benzaldehydes.[1]

Protocol 3: Synthesis of -Nitro Alcohols

Target: Condensation of 4-fluorobenzaldehyde with nitromethane.

Reagents:

-

Substrate: 4-Fluorobenzaldehyde (1.0 equiv)[1]

-

Reagent: Nitromethane (5–10 equiv, acts as solvent/reactant) or 1.5 equiv in Ethanol.

-

Base: NaOH (0.1 equiv) or catalytic organic base (e.g., DBU).

-

Solvent: Ethanol (95%).[2]

Step-by-Step Procedure:

-

Solution: Dissolve 4-fluorobenzaldehyde (10 mmol) in nitromethane (5 mL) and Ethanol (5 mL).

-

Catalysis: Cool to 0 °C. Add NaOH (1 mmol, dissolved in minimal water/ethanol) dropwise.

-

Warning: Exothermic reaction. Temperature control is vital to prevent dehydration to the nitrostyrene (unless the alkene is the desired product).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Acidify slightly with dilute HCl to neutralize the base. Evaporate excess ethanol/nitromethane.

-

Purification: The residue is often a mixture of the nitro-alcohol and nitrostyrene. Purify via column chromatography (Silica, Hexane/EtOAc).

Comparative Data & Troubleshooting

Reaction Compatibility Matrix

| Reaction Type | 4-Fluoro Reactivity | 2-Fluoro Reactivity | Major Side Reaction |

| High (Para activation) | Moderate (Ortho activation) | Hydrolysis of F to OH (if water present) | |

| Reductive Amination | Stable | Steric hindrance possible | Dialkylation (control with stoichiometry) |

| Henry Reaction | Excellent (EWG activated) | Excellent | Dehydration to Nitrostyrene |

Solvent Selection Guide

| Solvent | Application | Pros | Cons |

| DMSO | High rate acceleration | Difficult to remove (high BP) | |

| DCE | Reductive Amination | Standard for STAB | Toxic (Chlorinated) |

| Ethanol | Henry Reaction | Green, cheap | Protich solvent may affect strong bases |

References

-

Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862.

-

Taber, D. F., & Brannick, P. C. (2015). "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education.

- BenchChem Protocols. (2025). "Application Notes: Knoevenagel and Henry Condensations of 4-Fluorobenzaldehyde.

-

Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

-

Pal, R., et al. (2020).[3] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PMC/NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. rsc.org [rsc.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 5-Fluoro-2,4-dimethoxybenzaldehyde

Welcome to the technical support center for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Overview and Synthetic Strategy

5-Fluoro-2,4-dimethoxybenzaldehyde is a valuable substituted benzaldehyde intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of a fluorine atom and two methoxy groups on the aromatic ring makes it a versatile building block.

The most reliable and common method for its synthesis is the Vilsmeier-Haack reaction .[1] This reaction facilitates the formylation of electron-rich aromatic compounds, such as the chosen precursor, 1-fluoro-3,5-dimethoxybenzene .[2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, making this an ideal synthetic route.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

This section provides a detailed, step-by-step methodology for the synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Reaction Scheme: Starting Material: 1-Fluoro-3,5-dimethoxybenzene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: 5-Fluoro-2,4-dimethoxybenzaldehyde

Step-by-Step Methodology

Part A: Formation of the Vilsmeier Reagent and Formylation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is kept under a dry, inert atmosphere throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C using an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic process requiring careful temperature control.[6]

-

Substrate Addition: Dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

Part B: Workup and Purification

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[2][4]

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-